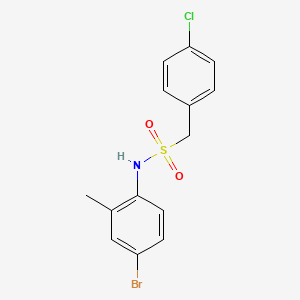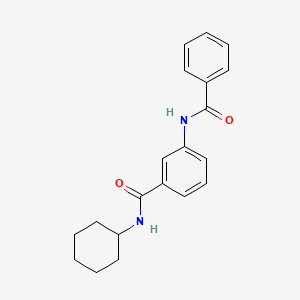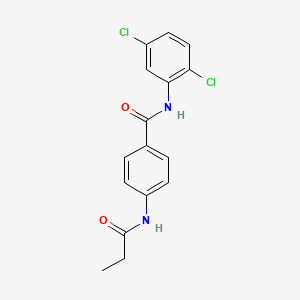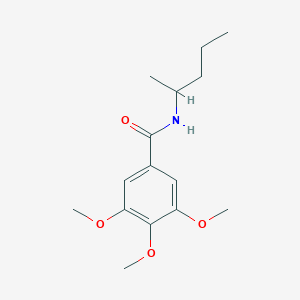![molecular formula C25H30FN3O4S B11171181 1-[2-(4-fluorophenyl)ethyl]-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11171181.png)
1-[2-(4-fluorophenyl)ethyl]-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-fluorophenyl)ethyl]-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a piperidine ring, and a pyrrolidine carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-fluorophenyl)ethyl]-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrolidine ring, the introduction of the fluorophenyl group, and the attachment of the piperidine sulfonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to maximize efficiency, reduce costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-fluorophenyl)ethyl]-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
1-[2-(4-fluorophenyl)ethyl]-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including interactions with specific enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[2-(4-fluorophenyl)ethyl]-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenyl derivatives, piperidine-containing molecules, and pyrrolidine carboxamides. Examples include:
- 1-[2-(4-fluorophenyl)ethyl]-3-phenyl-1-butanamine
- 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine
- N-(4-fluorophenyl)-2-pyrrolidinone
Uniqueness
1-[2-(4-fluorophenyl)ethyl]-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C25H30FN3O4S |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C25H30FN3O4S/c1-18-3-2-13-29(16-18)34(32,33)23-10-8-22(9-11-23)27-25(31)20-15-24(30)28(17-20)14-12-19-4-6-21(26)7-5-19/h4-11,18,20H,2-3,12-17H2,1H3,(H,27,31) |
InChI Key |
OWQPVXFKZAOTJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)CCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide](/img/structure/B11171098.png)
![1-(4-methylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11171100.png)
![4-{[5-(Pentan-3-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate](/img/structure/B11171107.png)

![N-(2-ethyl-6-methylphenyl)-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11171121.png)



![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B11171141.png)
![2,2-dimethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B11171157.png)

![3,4-dihydroisoquinolin-2(1H)-yl[2-methoxy-4-(methylsulfanyl)phenyl]methanone](/img/structure/B11171165.png)
![2-[(4-Phenoxybutanoyl)amino]benzamide](/img/structure/B11171172.png)
![4-(4-chloro-2-methylphenoxy)-N-[(4-chlorophenyl)methyl]butanamide](/img/structure/B11171175.png)
